

Application Notes and Protocols for TDI-11861, a Potent sAC Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction:

TDI-11861 is a highly potent and specific inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1] Unlike transmembrane adenylyl cyclases (tmACs), sAC is uniquely activated by bicarbonate and calcium ions and plays a crucial role in various physiological processes, most notably in sperm motility, capacitation, and fertilization.[2][3] This makes **TDI-11861** a valuable tool for studying sAC-mediated signaling pathways and a promising lead compound for the development of non-hormonal contraceptives.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of **TDI-11861**.

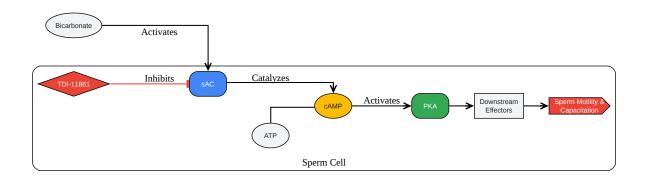
Mechanism of Action:

TDI-11861 is an allosteric inhibitor that binds to the bicarbonate binding site of sAC, as well as a channel leading to the active site.[3][4] This dual-site engagement results in a significantly tighter binding and a longer residence time compared to its predecessors like TDI-10229.[4] By inhibiting sAC, **TDI-11861** prevents the conversion of ATP to cyclic AMP (cAMP), a critical second messenger involved in downstream signaling cascades that regulate sperm function.[2]

Signaling Pathway of sAC in Sperm Function



The following diagram illustrates the signaling pathway inhibited by **TDI-11861**.



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Caption: sAC signaling pathway in sperm and the inhibitory action of TDI-11861.

Quantitative Data Summary

The following tables summarize the key in vitro potency and binding kinetics data for **TDI-1861** compared to its precursor, TDI-10229.

Table 1: In Vitro Potency of sAC Inhibitors

Compound	Biochemical IC50 (Standard Assay)	Biochemical IC50 (Subnanomolar Assay)	Cellular IC50
TDI-11861	3 nM[4][5]	1.7 nM[6]	5.1 - 7 nM[4][6]
TDI-10229	158.6 - 160 nM[5][7]	Not Reported	92 - 113.5 nM[6][7]

Table 2: Binding Kinetics and Affinity of sAC Inhibitors



Compound	KD	kon (M ⁻¹ S ⁻¹)	koff (s ⁻¹)	Residence Time (1/koff)
TDI-11861	1.4 nM[5][7]	2.1 x 10 ⁵ - 2.7 x 10 ⁵ [5][7]	0.3 x 10 ⁻³ - 0.4 x 10 ⁻³ [7]	61.5 minutes / 3181 - 3698 seconds[4][7]
TDI-10229	175.6 - 176 nM[5][7]	2.3 x 10 ⁵ - 2.4 x 10 ⁵ [5][7]	39.8 x 10 ⁻³ - 55.8 x 10 ⁻³ [5][7]	18 - 25 seconds[4][7]

Experimental Protocols Biochemical sAC Activity Assay (Two-Column Method)

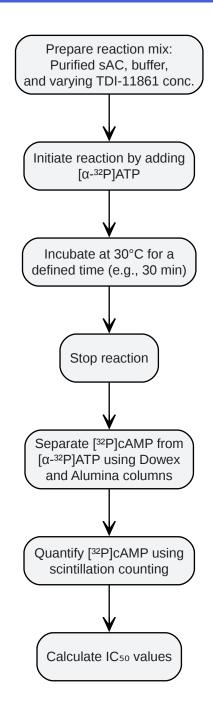
This assay measures the enzymatic activity of purified sAC by quantifying the conversion of [α - 32 P]ATP to [32 P]cAMP.[6][8]

Materials:

- Purified recombinant human sAC protein
- TDI-11861 (or other inhibitors)
- [α-³²P]ATP
- Assay Buffer (Standard): 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 40 mM NaHCO₃, 1 mM ATP.[4][8]
- Assay Buffer (Subnanomolar): 50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂, 2 mM ATP.[8]
- Dowex and Alumina columns
- Scintillation counter

Workflow Diagram:





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Caption: Workflow for the biochemical sAC activity assay.

Procedure:

Prepare a reaction mixture containing purified sAC protein (e.g., ~5 nM for standard assay, ~0.25 nM for subnanomolar assay) in the appropriate assay buffer.[8]



- Add varying concentrations of TDI-11861 or vehicle control (DMSO).
- Initiate the enzymatic reaction by adding $[\alpha^{-32}P]ATP$.
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[8]
- Terminate the reaction.
- Apply the reaction mixture to sequential Dowex and Alumina columns to separate the generated [³²P]cAMP from unreacted [α-³²P]ATP.[6]
- Elute and quantify the [32P]cAMP using a scintillation counter.
- Plot the concentration-response curves and calculate the IC₅₀ value using non-linear regression.[8]

Cellular sAC Activity Assay

This assay measures the ability of **TDI-11861** to inhibit sAC-dependent cAMP accumulation in a cellular context, typically using cells that overexpress sAC.[6][7]

Materials:

- sAC-overexpressing cells (e.g., rat 4-4 cells or HEK293 cells stably overexpressing sACt).[6]
 [9]
- Cell culture medium (e.g., DMEM with 10% FBS).[5]
- TDI-11861 (or other inhibitors)
- IBMX (a phosphodiesterase inhibitor)
- cAMP detection kit (e.g., ELISA or HTRF-based)

Procedure:

Seed sAC-overexpressing cells in a multi-well plate and incubate for 24 hours.



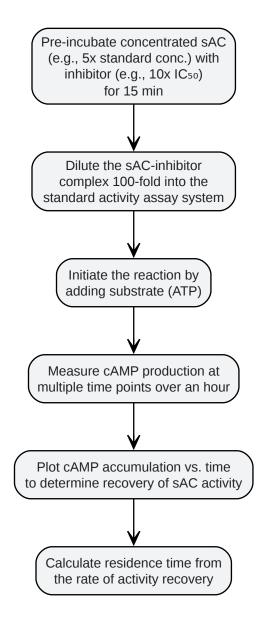
- Pre-incubate the cells with varying concentrations of TDI-11861 or vehicle control for a specified time (e.g., 15 minutes).[9]
- Add a phosphodiesterase inhibitor such as IBMX (e.g., 500 μM) to prevent cAMP degradation and incubate for a short period (e.g., 5 minutes).[5][10]
- Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit.
- Normalize the data to the vehicle-treated control and calculate the cellular IC50 value.[5]

Jump Dilution Assay for Residence Time Determination

This assay is designed to measure the dissociation rate (koff) and residence time of an inhibitor on its target protein.[7][11]

Workflow Diagram:





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Caption: Workflow for the jump dilution assay to determine inhibitor residence time.

Procedure:

- Pre-incubate a concentrated solution of purified sAC protein (e.g., 5 times the standard assay concentration) with the inhibitor at a concentration 10 times its IC₅₀ for 15 minutes to allow for binding equilibrium.[7]
- Rapidly dilute the sAC-inhibitor complex 100-fold into the standard sAC activity assay buffer containing the substrate (ATP).[7][11]



- Measure the sAC activity (cAMP production) at various time points over the course of an hour.[7]
- For an inhibitor with a short residence time, sAC activity will quickly recover to the level of the uninhibited control. For an inhibitor with a long residence time, like TDI-11861, the recovery of sAC activity will be slow.[7]
- The rate of recovery of enzymatic activity is used to determine the dissociation rate constant (koff) and the residence time (1/koff).[7]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics (kon and koff) of inhibitors.[7]

Procedure:

- Immobilize purified human sAC protein on an SPR sensor chip.
- Flow different concentrations of **TDI-11861** over the sensor surface and monitor the change in the SPR signal, which corresponds to the binding of the inhibitor to the immobilized sAC.
- After the association phase, flow buffer without the inhibitor over the sensor surface to monitor the dissociation of the inhibitor.
- Analyze the resulting sensorgrams using a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[5]

These protocols provide a foundation for the in vitro characterization of **TDI-11861** and other sAC inhibitors. For more specific details and troubleshooting, it is recommended to consult the primary literature cited.

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